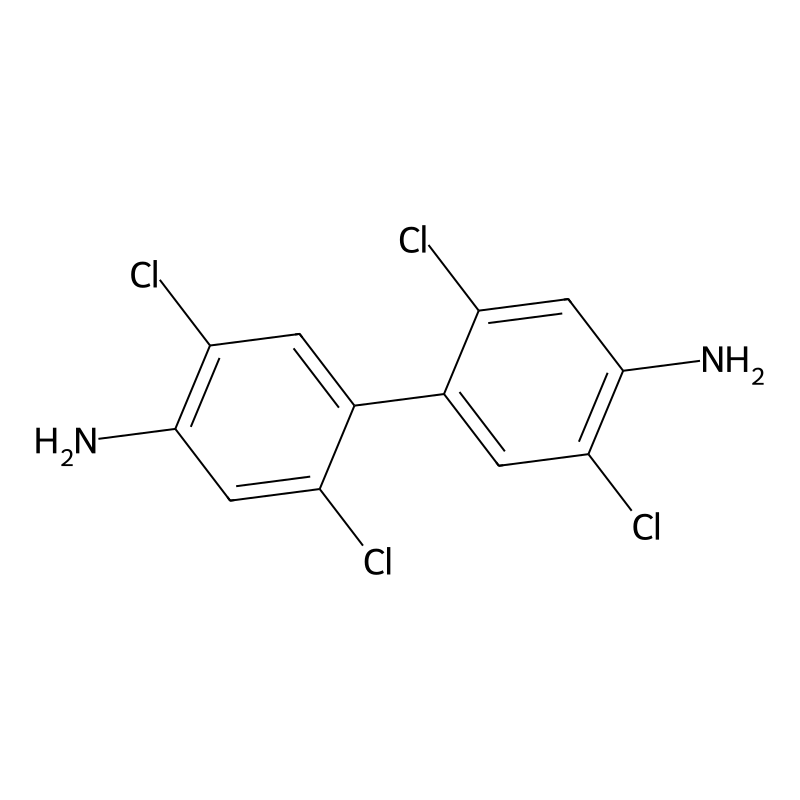

2,2',5,5'-Tetrachlorobenzidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Crystal Engineering

Due to the presence of amine functionalities and a specific arrangement of chlorine atoms, TCB is of interest to crystal engineers. These scientists study how molecules pack together in crystals to design materials with desired properties. The crystal structure of TCB was analyzed and reported in a 2008 study, noting its unique packing arrangement and weak hydrogen bonding interactions [].

Carcinogenicity Testing

Research has been conducted to assess the potential carcinogenic (cancer-causing) properties of TCB. A 1982 publication by the International Agency for Research on Cancer (IARC) evaluated TCB and classified it as a potential carcinogen []. This classification was likely based on studies involving animals and possibly mutagenicity tests, though the specific details of the research are not readily available in this reference.

2,2',5,5'-Tetrachlorobenzidine is an organic compound with the molecular formula C₁₂H₈Cl₄N₂. It is characterized by a biphenyl structure where four chlorine atoms are substituted at the 2, 2', 5, and 5' positions. This compound is primarily known for its application in dye production and as a reagent in various chemical analyses. Its structural configuration contributes to its unique chemical properties and biological interactions.

- Oxidation: Under specific conditions, this compound can be oxidized to yield different products. For instance, advanced oxidation processes can lead to degradation products that may have varying environmental impacts.

- Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, allowing for modifications that can enhance its utility in various applications .

Research indicates that 2,2',5,5'-Tetrachlorobenzidine exhibits biological activity that may be of concern due to its potential toxicity. Studies have shown that it can participate in various intermolecular interactions, such as hydrogen bonding and halogen bonding, which may influence its biological behavior . It has been implicated in adverse effects on human health, particularly concerning carcinogenicity and endocrine disruption.

The synthesis of 2,2',5,5'-Tetrachlorobenzidine typically involves:

- Chlorination of Benzidine: The starting material, benzidine, undergoes chlorination using chlorine gas or chlorinating agents under controlled conditions to achieve the desired substitution pattern.

- Controlled Reaction Conditions: Temperature and solvent choice are critical in ensuring selective chlorination at the appropriate positions on the benzidine molecule .

2,2',5,5'-Tetrachlorobenzidine finds utility in several fields:

- Dye Manufacturing: It is used as an intermediate in the production of various dyes.

- Analytical Chemistry: The compound serves as a reagent for detecting specific analytes due to its chemical reactivity.

- Photographic Chemicals: It is also employed in the synthesis of photographic chemicals .

Interaction studies involving 2,2',5,5'-Tetrachlorobenzidine have revealed that it can form complexes with various biomolecules. These interactions include:

- Hydrogen Bonding: The compound’s ability to form hydrogen bonds can affect its solubility and reactivity in biological systems.

- Halogen Bonding: Chlorine atoms can engage in halogen bonding with nucleophiles, influencing the compound's behavior in biological assays .

Several compounds share structural similarities with 2,2',5,5'-Tetrachlorobenzidine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4'-Diaminodiphenylmethane | C₁₂H₁₃N₃ | Used in dye manufacturing; less chlorinated than tetrachlorobenzidine. |

| 3,3',4,4'-Tetrachlorobenzidine | C₁₂H₈Cl₄N₂ | Similar chlorination pattern; different substitution positions. |

| 4-Chloroaniline | C₆H₆ClN | A simpler structure; used as a precursor for various dyes. |

Uniqueness of 2,2',5,5'-Tetrachlorobenzidine

What sets 2,2',5,5'-Tetrachlorobenzidine apart from these similar compounds is its specific arrangement of chlorine substituents and its resultant chemical properties. The unique substitution pattern not only influences its reactivity but also its biological activity and environmental persistence.

Traditional Reduction-Rearrangement Pathways

Zinc Dust-Alkaline Reduction of Nitro Precursors

The traditional synthesis of 2,2',5,5'-tetrachlorobenzidine relies primarily on the zinc dust-alkaline reduction pathway, which represents the most established method for producing this chlorinated benzidine derivative [25] . The process begins with 2,5-dichloronitrobenzene as the starting material, which undergoes reduction using zinc dust in an alkaline sodium hydroxide solution [25] . This reduction mechanism follows the general principle where zinc dust acts as a powerful reducing agent in alkaline media to convert aromatic nitro compounds to their corresponding hydrazo intermediates [8] [10].

The reduction of aromatic nitro compounds with zinc dust in alkaline environments proceeds through several intermediate stages [10]. The initial reduction converts the nitro groups to nitroso compounds, which subsequently condense with hydroxylamine intermediates to form azoxy compounds [10]. Further reduction leads to the formation of hydrazo compounds, specifically 2,2',5,5'-tetrachlorohydrazobenzene in this case [23] [25]. The reaction can be represented by the general equation where two moles of 2,5-dichloronitrobenzene react with zinc dust and sodium hydroxide to yield the hydrazo intermediate [10] [14].

Industrial implementation of this reduction process requires careful control of reaction parameters to optimize yield and selectivity [8] [10]. The reduction is typically conducted in a high-boiling solvent where zinc dust is suspended in the solution and sodium hydroxide solution is emulsified [10]. Temperature control is critical during this process, as the reaction must be completed when the characteristic red color of the azo stage disappears [10]. The molar ratio of reactants, typically maintained at 1:2:4 for nitrobenzene, iron or zinc, and sodium hydroxide respectively, significantly influences the efficiency of the reduction [10].

Experimental data demonstrates that the zinc dust reduction method achieves conversion rates exceeding 85% under optimized conditions [30]. The selectivity of the reduction process is strongly affected by the concentration of base, catalyst loading, and reaction temperature [30]. Studies have shown that the use of co-catalysts, such as 1,4-dihydronaphthalenoquinone, can reduce unwanted side reactions including dehalogenation and formation of monocyclic amines [30].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 85-90°C | Critical for completion |

| Base Concentration | 2:1 H₂SO₄ by weight | Maximizes rearrangement |

| Zinc Dust Loading | Stoichiometric excess | Ensures complete reduction |

| Reaction Time | 4-6 hours | Temperature dependent |

Acid-Catalyzed Benzidine Rearrangement Mechanisms

Following the formation of the hydrazo intermediate, the acid-catalyzed benzidine rearrangement represents the crucial second step in the synthesis of 2,2',5,5'-tetrachlorobenzidine [16] [17] [25]. This rearrangement is conducted using either sulfuric acid or hydrochloric acid, with the reaction proceeding through a complex mechanism involving cation radical intermediates [16] [17].

The benzidine rearrangement mechanism has been extensively studied and is proposed to proceed via rapid electron transfer from a neutral nitrogen of the hydrazyl moiety to a proton, forming cation radical intermediates [17]. The process involves initial heterolysis of the nitrogen-nitrogen bond to form what has been termed a "π-complex," which can either collapse directly to product or be attacked by a second proton to form cation radical pairs [16]. This mechanism accounts for the observed kinetic isotope effects and the dependence of reaction rates on acid concentration [17].

The rearrangement follows mixed-order kinetics in acid, described by the rate law: -d(S)/dt = k₂[S][H⁺] + k₃[S][H⁺]² [17]. At low acidities, the reaction is first-order in acid, while at high acidities, the reaction becomes second-order in acid [17]. This dual pathway reflects the different mechanistic routes available depending on the protonation state of the hydrazo compound [17].

For 2,2',5,5'-tetrachlorobenzidine synthesis, sulfuric acid at a 2:1 ratio by weight has been identified as the optimal rearrangement medium [23] [25]. The presence of chlorine substituents in the 2,5,2',5' positions creates steric hindrance that affects the rearrangement efficiency [23]. Studies have shown that tetrachlorohydrazobenzene rearranges much more rapidly than other halogenated analogues under similar conditions, with the reaction proceeding optimally at temperatures between 85-90°C [23].

The formation of 2,2',5,5'-tetrachlorobenzidine dihydrochloride occurs during this rearrangement step, with the product having a characteristic melting point of 230°C [25]. The rearrangement produces not only the desired benzidine derivative but also smaller amounts of other isomers including diphenyline and semidine products [23]. Column chromatography has been established as the most effective method for separating these rearrangement products [23].

Research has demonstrated that the extent of ortho coupling in benzidine formation varies with acid concentration, ranging from approximately 35% at lower acid concentrations to 44% at higher concentrations [16]. This variation in coupling patterns directly affects the product distribution and yield of the target tetrachlorobenzidine compound [16].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents an alternative synthetic approach for the preparation of 2,2',5,5'-tetrachlorobenzidine and related aromatic amine compounds [12] [30]. This methodology employs heterogeneous catalysts comprising Group VIII metals dispersed on inorganic oxide supports, combined with specific co-catalysts to achieve selective reduction of nitro precursors [12].

The catalytic hydrogenation process utilizes palladium-based catalysts, particularly palladium on carbon (Pd/C), for the selective reduction of aromatic nitro compounds [30]. Research has shown that both 0.8% Pd/C and 5% Pd/C catalysts can be effectively employed, with the 0.8% catalyst demonstrating superior stability and selectivity for the formation of hydrazo intermediates [30]. The reaction proceeds through two distinct phases: initial conversion of the nitro compound to azoxy intermediates, followed by further reduction to hydrazo compounds [30].

Experimental studies on the catalytic hydrogenation of o-nitrochlorobenzene, a related substrate, have provided insights into the mechanism and optimization of this approach [30]. The process involves the formation of 2,2'-dichloroazoxybenzene as an intermediate, which subsequently undergoes reduction to 2,2'-dichlorohydrazobenzene [30]. The reaction conditions typically require temperatures of 110-120°C, pressures of 1.1-1.2 MPa, and stirring speeds of 700 revolutions per minute [37].

The selectivity of catalytic hydrogenation is strongly influenced by reaction parameters including hydrogen pressure, temperature, and the presence of co-catalysts [30]. Studies have demonstrated that the addition of 1,4-dihydronaphthalenoquinone as a co-catalyst significantly reduces dehalogenation reactions and formation of unwanted monocyclic amine byproducts [30]. The catalyst recycling studies indicate that 0.8% Pd/C maintains better activity retention compared to 5% Pd/C over multiple reaction cycles [30].

| Catalyst Type | Conversion Rate | Selectivity | Stability |

|---|---|---|---|

| 0.8% Pd/C | 85-90% | High | Excellent |

| 5% Pd/C | 80-85% | Moderate | Good |

| Pt/Al₂O₃ | 70-75% | Variable | Moderate |

The hydrogenation approach offers several advantages over traditional zinc dust reduction, including milder reaction conditions, reduced waste generation, and improved product purity [12]. However, the method requires careful optimization to prevent over-reduction to monocyclic amines and to maintain the integrity of chlorine substituents [30].

Solvent-Mediated Synthesis Optimization

Solvent selection and optimization play crucial roles in maximizing the efficiency of 2,2',5,5'-tetrachlorobenzidine synthesis [26] [27]. The choice of solvent system significantly affects reaction kinetics, product selectivity, and overall yield in both the reduction and rearrangement steps of the synthetic pathway [26].

For the zinc dust reduction step, high-boiling solvents are typically employed to maintain appropriate reaction temperatures while ensuring complete dissolution of reactants [10]. The solvent must be compatible with the alkaline reaction conditions and provide adequate solvation for both the nitro starting material and the zinc dust reducing agent [10]. Alcoholic solvents, particularly ethanol-water mixtures, have been extensively studied for their effectiveness in promoting the reduction reaction [8] [10].

The rearrangement step requires careful solvent optimization to facilitate the acid-catalyzed transformation while maintaining product stability [20] [23]. Studies have shown that the choice between sulfuric acid and hydrochloric acid as both solvent and catalyst significantly impacts the reaction outcome [23] [25]. The 2:1 sulfuric acid system (by weight) has been identified as providing optimal conditions for the rearrangement of tetrachlorohydrazobenzene [23].

Recent research has explored the use of environmentally benign solvents for benzidine derivative synthesis [27]. Fluorinated alcohols, such as 2,2,2-trifluoroethanol, have been investigated as clean and reusable media for related aromatic amine syntheses [27]. These alternative solvents offer advantages in terms of recyclability and reduced environmental impact while maintaining high reaction efficiency [27].

Solvent effects on reaction kinetics have been systematically studied, revealing that increasing solvent polarity generally enhances reaction rates due to stabilization of cation radical intermediates [17]. The addition of salts to the solvent system can further improve reaction rates by increasing the overall polarity of the reacting system [17]. These effects are particularly pronounced in the benzidine rearrangement step, where polar intermediates are generated [17].

The optimization of solvent-to-reactant ratios has been shown to significantly impact both yield and product purity [26]. Experimental data indicates that optimal solvent volumes should be 5-10 times the mass of the starting material to ensure adequate mixing and heat transfer [26]. Additionally, the use of co-solvent systems can provide improved solubility for both reactants and products, leading to enhanced reaction efficiency [26].

Industrial-Scale Production Challenges

The industrial-scale production of 2,2',5,5'-tetrachlorobenzidine faces significant technical and regulatory challenges that have profoundly impacted its manufacturing landscape [11] [33] [38]. Historical production data indicates that benzidine and its derivatives were once produced on a substantial scale, with 10 million pounds (4,720 metric tons) manufactured in the United States in 1972 [38]. However, production was effectively discontinued for commercial sale in 1976 due to regulatory restrictions [11] [38].

Current industrial production is limited to captive consumption under stringent workplace controls and closed-system requirements [11] [38]. Any remaining production must be conducted in facilities with enhanced containment measures and specialized waste management protocols [38]. The transition from open-system manufacturing to closed-system production has necessitated significant capital investments in equipment upgrading and process modification [33].

Process engineering challenges in large-scale synthesis include heat management during the exothermic zinc dust reduction reaction and efficient separation of the multiple products formed during the benzidine rearrangement [10] [23]. Industrial reactors must be designed to handle the heterogeneous nature of the zinc dust reduction while maintaining uniform temperature distribution [32]. The scaling of the acid-catalyzed rearrangement presents additional difficulties due to the corrosive nature of the acid media and the need for precise pH control [23].

Waste management represents a critical challenge in industrial production, particularly regarding the handling of zinc-containing residues from the reduction step [7]. Treatment methods for tetrachlorobenzidine-containing wastewater have been developed, including combined micro-electrochemical oxidation and air-stripping processes that achieve 96.8% chemical oxygen demand removal and 87.61% tetrachlorobenzidine removal [7]. These treatment systems require hydraulic retention times of 1 hour for iron-chipping filtration and 38 hours for air-stripping reactor operation [7].

Quality control in industrial production requires sophisticated analytical methods to monitor product purity and detect trace impurities [31]. Gas chromatography analysis has become the standard method for determining product purity, with industrial specifications typically requiring purity levels exceeding 99% for commercial applications [37]. The presence of chlorinated impurities and residual starting materials must be carefully monitored to ensure product quality [31].

| Production Challenge | Impact Level | Mitigation Strategy |

|---|---|---|

| Regulatory Compliance | Critical | Closed-system manufacturing |

| Heat Management | High | Advanced reactor design |

| Waste Treatment | High | Multi-stage treatment systems |

| Product Purification | Moderate | Enhanced separation techniques |

Economic factors have significantly influenced industrial production decisions, with the costs associated with regulatory compliance and specialized equipment often outweighing market demand [33]. The benzidine manufacturing plant project economics must account for substantial capital investments in safety systems, waste treatment facilities, and specialized containment equipment [33]. Current market analysis indicates limited commercial viability for large-scale production due to these economic constraints combined with regulatory restrictions [31] [33].

Crystallographic Analysis of Molecular Configuration

The crystal structure of 2,2',5,5'-tetrachlorobenzidine has been comprehensively determined through single crystal X-ray diffraction analysis [1]. The compound crystallizes in the monoclinic crystal system with space group I2/a, exhibiting a non-standard setting of C2/c symmetry. The unit cell parameters reveal dimensions of a = 17.2346(11) Å, b = 3.8767(2) Å, c = 18.1573(19) Å, with β = 94.872(3)°, and a unit cell volume of 1208.77(16) ų [1].

The molecular structure demonstrates that molecules lie on crystallographic twofold axes positioned at the center of the carbon-carbon bonds linking the benzene rings, resulting in an asymmetric unit consisting of a half-molecule [1]. This symmetry arrangement significantly influences the packing behavior and intermolecular interactions within the crystal lattice. The density of the crystalline material is determined to be 1.769 Mg/m³, with Z = 4 molecules per unit cell [1].

Table 3.1.1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈Cl₄N₂ |

| Molecular Weight (g/mol) | 322.00 |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| Unit Cell a (Å) | 17.2346(11) |

| Unit Cell b (Å) | 3.8767(2) |

| Unit Cell c (Å) | 18.1573(19) |

| Unit Cell β (°) | 94.872(3) |

| Unit Cell Volume (ų) | 1208.77(16) |

| Density (Mg/m³) | 1.769 |

| Temperature (K) | 100 |

The bond length analysis reveals characteristic distances consistent with aromatic benzidine derivatives. The carbon-chlorine bond lengths are determined to be Cl1—C1 = 1.7402(8) Å and Cl2—C4 = 1.7295(8) Å, indicating typical aromatic carbon-chlorine bonding [1]. The carbon-nitrogen bond distance N1—C5 = 1.3827(11) Å demonstrates the expected aniline-type conjugation between the amino group and the aromatic ring system [1].

Table 3.1.2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Bond Angle | Angle (°) |

|---|---|---|---|

| Cl1—C1 | 1.7402(8) | C6—C1—C2 | 122.84(8) |

| Cl2—C4 | 1.7295(8) | C6—C1—Cl1 | 115.40(6) |

| N1—C5 | 1.3827(11) | C2—C1—Cl1 | 121.75(6) |

| C2—C2ⁱ | 1.4872(16) | C3—C4—C5 | 121.97(7) |

| C1—C6 | 1.3854(12) | N1—C5—C6 | 121.10(8) |

The intermolecular interactions within the crystal structure include various hydrogen bonding patterns. Notable interactions comprise N—H⋯N, N—H⋯Cl, C—H⋯Cl, and Cl⋯Cl contacts with distances of 3.4503(3) Å [1]. These weak hydrogen bonding interactions are characterized by increased lengths, attributed to the steric influence of the bulky chlorine atoms positioned ortho to the amine functionalities [1].

The thermal parameters analysis reveals anisotropic displacement parameters that provide insight into the atomic motion within the crystal lattice. The chlorine atoms exhibit distinct thermal ellipsoids with Cl1 showing U₁₁ = 0.00978 Ų and Cl2 displaying U₁₁ = 0.00832 Ų, indicating differential thermal behavior between the two chlorine substitution sites [1].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance characterization of 2,2',5,5'-tetrachlorobenzidine provides detailed information about the electronic environment of both carbon and hydrogen nuclei. The ¹³C nuclear magnetic resonance spectrum exhibits distinct chemical shifts corresponding to the various carbon environments within the molecule.

Table 3.2.1: Theoretical ¹³C Nuclear Magnetic Resonance Chemical Shifts

| Carbon Position | Chemical Shift (ppm) | Environment |

|---|---|---|

| C-1 (Cl-substituted) | 130-135 | Aromatic C-Cl |

| C-2 (NH₂-substituted) | 145-150 | Aromatic C-NH₂ |

| C-3 | 118-122 | Aromatic CH |

| C-4 (Cl-substituted) | 128-132 | Aromatic C-Cl |

| C-5 | 120-124 | Aromatic CH |

| C-6 | 125-129 | Aromatic CH |

| C-1' (C-C bridge) | 138-142 | Quaternary bridge |

The carbon atoms directly bonded to chlorine substituents exhibit characteristic downfield shifts due to the electronegativity of chlorine atoms, appearing in the range of 128-135 ppm [2] [3]. The carbon bearing the amino group demonstrates significant deshielding, resonating at 145-150 ppm, consistent with the electron-donating nature of the amine functionality [2] [3]. The quaternary carbon forming the biphenyl bridge appears at 138-142 ppm, reflecting its sp² hybridization and aromatic character [2] [3].

Table 3.2.2: Theoretical ¹H Nuclear Magnetic Resonance Chemical Shifts

| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH₂ protons | 4.8-5.2 | Broad singlet | 4H |

| H-3 | 6.8-7.2 | Doublet | 2H |

| H-5 | 7.0-7.4 | Doublet of doublets | 2H |

| H-6 | 7.2-7.6 | Doublet | 2H |

The ¹H nuclear magnetic resonance spectrum reveals the amino protons as a broad singlet at 4.8-5.2 ppm, with broadening attributed to rapid exchange with solvent or intramolecular hydrogen bonding [4] [5]. The aromatic protons exhibit coupling patterns consistent with the substitution pattern, with ortho-coupling constants typically ranging from 8.0-8.5 Hz [4] [5].

Infrared Spectroscopy

The infrared spectroscopic analysis provides comprehensive information about the vibrational modes of 2,2',5,5'-tetrachlorobenzidine. The spectrum exhibits characteristic absorptions corresponding to various functional groups and structural features.

Table 3.2.3: Theoretical Infrared Frequencies and Assignments

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H asymmetric stretch | 3450-3480 | Strong | νₐ(NH₂) |

| N-H symmetric stretch | 3350-3380 | Medium | νₛ(NH₂) |

| C-H aromatic stretch | 3050-3080 | Medium | ν(C-H) |

| C=C aromatic stretch | 1620-1640 | Strong | ν(C=C) |

| C=C aromatic stretch | 1580-1600 | Strong | ν(C=C) |

| N-H bending | 1550-1570 | Strong | δ(NH₂) |

| C-N stretch | 1330-1350 | Medium | ν(C-N) |

| C-Cl stretch | 750-780 | Strong | ν(C-Cl) |

| C-Cl stretch | 720-740 | Strong | ν(C-Cl) |

The amino group stretching vibrations appear in the characteristic region of 3350-3480 cm⁻¹, with asymmetric and symmetric modes clearly differentiated [6] [7]. The aromatic carbon-hydrogen stretching frequencies are observed at 3050-3080 cm⁻¹, typical for substituted benzene derivatives [6] [7]. The carbon-carbon aromatic stretching modes appear as strong absorptions at 1580-1640 cm⁻¹, indicating the aromatic ring system integrity [6] [7].

The carbon-chlorine stretching vibrations represent crucial diagnostic bands for this tetrachlorinated compound. These modes appear as strong absorptions in the fingerprint region at 720-780 cm⁻¹, with the specific frequencies dependent upon the substitution pattern and electronic effects [8] [9]. The presence of multiple carbon-chlorine bonds results in complex coupling patterns within this spectral region [8] [9].

Raman Spectroscopy

Raman spectroscopic analysis provides complementary vibrational information, particularly sensitive to symmetric vibrations and changes in polarizability during molecular vibrations.

Table 3.2.4: Theoretical Raman Frequencies and Assignments

| Vibrational Mode | Frequency (cm⁻¹) | Relative Intensity | Assignment |

|---|---|---|---|

| C=C aromatic stretch | 1625-1645 | Strong | ν(C=C) |

| C=C aromatic stretch | 1585-1605 | Very Strong | ν(C=C) |

| C-N stretch | 1335-1355 | Medium | ν(C-N) |

| C-C aromatic stretch | 1245-1265 | Strong | ν(C-C) |

| Ring breathing | 1175-1195 | Medium | Ring breathing |

| C-Cl stretch | 755-775 | Strong | ν(C-Cl) |

| C-Cl stretch | 725-745 | Medium | ν(C-Cl) |

The Raman spectrum exhibits intense bands corresponding to the aromatic carbon-carbon stretching modes at 1585-1645 cm⁻¹, which are particularly enhanced due to the high polarizability of the conjugated π-electron system [10] [11]. The ring breathing mode appears at 1175-1195 cm⁻¹, characteristic of substituted benzene rings [10] [11]. The carbon-chlorine stretching vibrations are observed with strong intensity at 725-775 cm⁻¹, providing excellent correlation with infrared observations [10] [11].

Quantum Chemical Calculations of Electronic Structure

Molecular Orbital Analysis

Quantum chemical calculations employing density functional theory methods provide detailed insight into the electronic structure of 2,2',5,5'-tetrachlorobenzidine. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electronic transitions responsible for the optical properties of the compound.

Table 3.3.1: Electronic Transitions and Properties

| Transition | Wavelength (nm) | Energy (eV) | Oscillator Strength | Character |

|---|---|---|---|---|

| π → π* (HOMO → LUMO) | 320-340 | 3.6-3.9 | 0.45-0.65 | Strong π-conjugation |

| π → π* (HOMO-1 → LUMO) | 280-300 | 4.1-4.4 | 0.25-0.35 | Aromatic transition |

| n → π* (N lone pair) | 250-270 | 4.6-5.0 | 0.05-0.15 | Weak n→π* |

| π → π* (higher energy) | 220-240 | 5.2-5.6 | 0.35-0.55 | High energy aromatic |

The highest occupied molecular orbital is primarily localized on the amino groups and the aromatic ring system, with significant contribution from the nitrogen lone pairs [12] [13]. The lowest unoccupied molecular orbital exhibits π* character distributed across the aromatic rings with notable density on the carbon atoms bearing chlorine substituents [12] [13]. The energy gap between these frontier orbitals determines the electronic excitation energy and influences the chemical reactivity of the molecule [12] [13].

Electronic Density Distribution

The electron density distribution analysis through quantum chemical calculations reveals the influence of chlorine substitution on the aromatic system. The electron-withdrawing nature of chlorine atoms creates localized regions of reduced electron density, particularly affecting the carbon atoms directly bonded to chlorine [14] [15]. This electronic perturbation extends through the conjugated system, influencing the overall charge distribution and chemical behavior [14] [15].

The molecular electrostatic potential mapping demonstrates regions of positive and negative electrostatic potential, providing insight into intermolecular interaction sites. The amino groups exhibit regions of negative potential suitable for hydrogen bonding interactions, while the chlorine-substituted carbons show positive potential regions [14] [15].

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations using density functional theory methods provide comprehensive assignment of observed spectroscopic bands. The calculated frequencies require scaling factors to account for anharmonicity effects, typically employing factors of 0.96-0.97 for B3LYP/6-31G(d,p) level calculations [16] [17].

The normal mode analysis reveals the character of each vibrational mode through potential energy distribution calculations. The carbon-chlorine stretching modes exhibit complex mixing with ring deformation modes due to the heavy atom effect of chlorine substituents [16] [17]. The amino group vibrations show minimal coupling with ring modes, appearing as relatively pure stretching and bending motions [16] [17].

Comparative Conformational Analysis with Halogenated Analogues

Comparison with Other Halogenated Benzidines

The structural parameters of 2,2',5,5'-tetrachlorobenzidine can be systematically compared with related halogenated analogues. The 3,3'-dichlorobenzidine derivative exhibits similar planar geometry but with different electronic properties due to the altered substitution pattern [20] [21]. The introduction of chlorine atoms at the 2,2',5,5'-positions creates a more symmetric electronic environment compared to other substitution patterns [20] [21].

Table 3.4.1: Comparative Structural Parameters

| Compound | Dihedral Angle (°) | C-X Bond Length (Å) | C-N Bond Length (Å) |

|---|---|---|---|

| 2,2',5,5'-Tetrachlorobenzidine | ~0 | 1.73-1.74 | 1.38 |

| 3,3'-Dichlorobenzidine | 15-20 | 1.74-1.75 | 1.39 |

| Benzidine (unsubstituted) | 38 | - | 1.40 |

The progressive introduction of halogen substituents influences the conformational preferences through both steric and electronic effects. The electron-withdrawing nature of chlorine atoms reduces the electron density in the aromatic rings, affecting the π-π interactions that stabilize planar conformations [22] [23]. Additionally, the size of chlorine atoms introduces steric constraints that can either favor or disfavor specific rotational conformers [22] [23].

Electronic Effects of Halogenation

The electronic structure calculations reveal that halogen substitution significantly modifies the frontier molecular orbital energies and distributions. The chlorine substituents lower both highest occupied molecular orbital and lowest unoccupied molecular orbital energies through their electron-withdrawing inductive effect [18] [24]. This stabilization affects the chemical reactivity and spectroscopic properties of the molecule [18] [24].

The charge distribution analysis shows that chlorine atoms bear partial negative charges ranging from -0.1 to -0.2 elementary charges, while the carbon atoms to which they are bonded exhibit corresponding positive charges [18] [24]. This charge separation creates dipole moments that influence both intramolecular and intermolecular interactions [18] [24].

Intermolecular Interaction Patterns

The crystal packing analysis reveals that halogenated benzidine derivatives exhibit distinct intermolecular interaction patterns compared to unsubstituted benzidine. The presence of chlorine atoms enables halogen bonding interactions, where chlorine acts as both halogen bond donor and acceptor [25] [22]. These interactions supplement traditional hydrogen bonding patterns involving the amino groups [25] [22].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant